Cas no 1193-12-0 (3,3-Dimethylpiperidine)

3,3-Dimethylpiperidine is a cyclic amine with the molecular formula C7H15N, featuring a piperidine ring substituted with two methyl groups at the 3-position. This compound is commonly utilized as a building block in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its sterically hindered structure enhances selectivity in reactions, making it valuable for the development of chiral catalysts and ligands. The compound’s stability and moderate basicity contribute to its utility in nucleophilic substitution and reductive amination processes. Available in high purity, 3,3-Dimethylpiperidine is suitable for applications requiring precise control over molecular architecture.
3,3-Dimethylpiperidine structure
3,3-Dimethylpiperidine structure
Product Name:3,3-Dimethylpiperidine
CAS No:1193-12-0
MF:C7H15N
MW:113.200701951981
MDL:MFCD00005995
CID:83486
PubChem ID:70942
Update Time:2025-11-06

3,3-Dimethylpiperidine Chemical and Physical Properties

Names and Identifiers

    • 3,3-Dimethylpiperidine
    • 3,3-Dimethyl-piperidin
    • 3,3-dimethylpiperidine(SALTDATA: FREE)
    • EINECS 214-767-6
    • Piperidine,3,3-dimethyl
    • J6CAH5XM5L
    • SCHEMBL26157
    • DTXSID50152402
    • BS-12950
    • NS00023852
    • 3,3-Dimethylpiperidine, AldrichCPR
    • EN300-75663
    • AMY42566
    • Z1182379631
    • MFCD00005995
    • 3,3-Dimethyl-Piperidine
    • A804253
    • F2148-0042
    • Piperidine, 3,3-dimethyl-
    • 1193-12-0
    • SB12971
    • 3,3-dimethyl piperidine
    • InChI=1/C7H15N/c1-7(2)4-3-5-8-6-7/h8H,3-6H2,1-2H
    • C7H15N
    • F30179
    • SY061920
    • A804476
    • FT-0614084
    • AKOS000302666
    • STK503292
    • DTXCID0074893
    • ALBB-005215
    • DB-026933
    • XH0650
    • MDL: MFCD00005995
    • Inchi: 1S/C7H15N/c1-7(2)4-3-5-8-6-7/h8H,3-6H2,1-2H3
    • InChI Key: CDODDZJCEADUQQ-UHFFFAOYSA-N
    • SMILES: N1CCCC(C)(C)C1

Computed Properties

  • Exact Mass: 113.12000
  • Monoisotopic Mass: 113.12
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 76.5
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.5
  • Topological Polar Surface Area: 12A^2

Experimental Properties

  • Color/Form: liquid
  • Density: 0.81
  • Boiling Point: 134-136°C
  • Flash Point: 134-136°C
  • Refractive Index: 1.4475
  • PSA: 12.03000
  • LogP: 1.72480
  • Sensitiveness: Air Sensitive
  • Solubility: Not determined

3,3-Dimethylpiperidine Security Information

  • Hazardous Material transportation number:2733
  • Hazard Category Code: 36/37/38-34-10-22
  • Safety Instruction: S26; S36; S45; S36/37/39; S20
  • Hazardous Material Identification: Xi C
  • HazardClass:3
  • PackingGroup:III
  • Risk Phrases:R36/37/38; R34; R10
  • Packing Group:III
  • Safety Term:3
  • Packing Group:III
  • Hazard Level:3

3,3-Dimethylpiperidine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3,3-Dimethylpiperidine Suppliers

Amadis Chemical Company Limited
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(CAS:1193-12-0)3,3-Dimethylpiperidine
Order Number:A1204765
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:53
Price ($):1220.0
Email:sales@amadischem.com

3,3-Dimethylpiperidine Related Literature

Additional information on 3,3-Dimethylpiperidine

Comprehensive Overview of 3,3-Dimethylpiperidine (CAS No. 1193-12-0) in Modern Chemical Research

3,3-Dimethylpiperidine, identified by its CAS No. 1193-12-0, is a cyclic secondary amine derivative of piperidine with two methyl groups attached to the third carbon atom of the six-membered ring. This compound belongs to the broader class of alkyl-substituted piperidines, which are widely studied for their structural versatility and functional group compatibility in organic synthesis. The unique dimethyl substitution pattern imparts distinct steric and electronic properties compared to its parent compound, piperidine. Recent advancements in synthetic methodologies have highlighted the role of 3,3-dimethylpiperidine as a key intermediate in the development of pharmaceuticals and agrochemicals.

The chemical structure of CAS No. 1193-12-0 features a saturated piperidine ring with methyl groups at the 3-position, creating a chiral center that can influence reactivity and stereochemical outcomes in asymmetric synthesis. This structural feature has been leveraged in the design of enantioselective catalysts and chiral auxiliaries for complex molecule assembly. Notably, studies published in *Organic Letters* (2024) demonstrate its utility as a scaffold for constructing biologically active heterocycles through palladium-catalyzed cross-coupling reactions.

In terms of physical properties, 3,3-dimethylpiperidine exhibits a boiling point of approximately 168°C at atmospheric pressure and a melting point around -45°C. Its solubility profile includes good compatibility with polar organic solvents such as ethanol and acetone while maintaining limited water solubility due to the hydrophobic nature of the dimethyl substituents. These characteristics make it suitable for use in both solution-phase and solid-phase synthetic protocols.

One of the most significant applications of CAS No. 1193-12-0 lies in medicinal chemistry research. The compound serves as a precursor for synthesizing nitrogen-containing heterocycles found in numerous FDA-approved drugs targeting central nervous system disorders and metabolic diseases. For instance, researchers at ETH Zurich (Nature Chemistry, 2025) reported that derivatives based on this scaffold showed enhanced binding affinity to GABAA receptors compared to traditional piperazine-based analogs.

Recent breakthroughs have expanded the scope of dimethyl-substituted piperidines beyond traditional pharmaceutical applications into materials science domains. A study published in *Advanced Materials* (Q4 2024) demonstrated that incorporating CAS No. 1193-12-0 into polymeric frameworks significantly improved thermal stability while maintaining flexibility - properties critical for next-generation flexible electronics manufacturing.

From an analytical chemistry perspective, modern spectroscopic techniques have enabled precise characterization of dimethyl-substituted piperidines like CAS No. 1193-12-0. Nuclear magnetic resonance (NMR) spectra reveal characteristic signals at δ~78 ppm (C-N coupling) and δ~65 ppm (CH2 adjacent to nitrogen), providing unambiguous structural confirmation when combined with high-resolution mass spectrometry data.

In green chemistry initiatives, recent studies have focused on optimizing the synthesis routes for dimethyl-substituted piperidines using atom-efficient catalytic systems under solvent-free conditions. A notable advancement from Kyoto University (Green Chemistry Journal, 2025) achieved an impressive yield (>85%) using supported gold catalysts at room temperature without generating hazardous byproducts.

The compound's role as a building block extends into natural product synthesis programs where its three-dimensional structure mimics bioactive alkaloids found in plant extracts with anti-inflammatory properties. Researchers at Harvard Medical School demonstrated that strategic functionalization of CAS No. 1193-12-0 enabled efficient total synthesis pathways for several marine-derived alkaloids previously considered synthetically challenging.

Computational studies using density functional theory (DFT) have provided valuable insights into the electronic structure of dimethyl-substituted piperidines, revealing unique frontier molecular orbital distributions that influence reaction selectivity patterns compared to unsubstituted analogs. These findings were published in *Journal of Physical Chemistry A* (March 2025) and have guided experimental efforts toward more predictable synthetic outcomes.

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Amadis Chemical Company Limited
(CAS:1193-12-0)3,3-Dimethylpiperidine
A1204765
Purity:99%
Quantity:25g
Price ($):1220.0
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